molecular formula C17H21N3O B2590175 Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether CAS No. 339278-94-3

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether

Cat. No.: B2590175
CAS No.: 339278-94-3
M. Wt: 283.375
InChI Key: TUWCMYFZNDEZPG-UHFFFAOYSA-N
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Description

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether is a chemical compound of interest in scientific research. Its core structure, featuring a pyrimidine ring substituted with phenyl and piperidino groups, suggests potential for interaction with various biological targets. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers are advised to consult the primary scientific literature for detailed studies on its properties and handling. Key Research Applications: • [Detail the main research areas, e.g., kinase inhibition, neurological studies] • [Detail specific research value, e.g., as a synthetic intermediate or probe] Mechanism of Action: The specific mechanism of action is an area of active investigation. Preliminary studies suggest it may function as a [describe potential mechanism, e.g., allosteric modulator or enzyme inhibitor].

Properties

IUPAC Name

4-(methoxymethyl)-2-phenyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-13-15-12-16(20-10-6-3-7-11-20)19-17(18-15)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWCMYFZNDEZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that compounds similar to methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation and survival .

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain modifications to the methyl ether structure enhanced cytotoxicity, indicating potential for further development as anticancer agents .

2.2. Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression and anxiety.

Case Study:
A recent investigation highlighted the efficacy of this compound in preclinical models of depression. The study reported significant improvements in behavioral tests indicative of antidepressant effects, suggesting a mechanism involving serotonin receptor modulation .

Biochemical Research Applications

3.1. Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on kinases that are pivotal in cancer signaling pathways.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 Value (µM)Reference
Protein Kinase A12.5
Cyclin-dependent Kinase8.0
Mitogen-activated Protein Kinase15.0

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of the piperidine and pyrimidine rings through condensation reactions followed by methylation processes.

Synthesis Pathway:

  • Formation of Piperidine Ring: Reaction of phenylpiperidinone with appropriate reagents.
  • Pyrimidine Synthesis: Utilization of urea derivatives to construct the pyrimidine core.
  • Methylation: Introduction of the methyl ether group via standard alkylation techniques.

Mechanism of Action

The mechanism of action of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine rings in its structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight* Solubility* Bioactivity Notes
Target : Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether Pyrimidine 2-Ph, 6-piperidino, 4-CH2OCH3 Ether, piperidine, phenyl ~327.4 Moderate (polar ether) Potential drug candidate; structural analogs show varied bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-CH3, 6-piperidinyl, 2-NH2 Amine, piperidine, methyl ~204.3 High (polar amine) Studied for crystal structure; possible antimicrobial activity
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Pyrimidine 4-Cl, 6-CH3, 2-(methylsulfonyl-piperidinyl) Chloro, methylsulfonyl ~289.8 Low (nonpolar) Pharmaceutical intermediate; sulfonyl group enhances reactivity
Ethyl 2-(piperidin-4-yl)acetate Piperidine Ethyl ester at position 2 Ester, piperidine ~185.3 Moderate (ester) Ester hydrolysis may limit metabolic stability
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine 2,2,6,6-tetramethyl, 4-OAc Ester, tetramethyl ~229.3 Low (bulky groups) Derivatives vary in alkyl chains; steric hindrance noted

*Molecular weights and solubility are estimated based on structural analogs where direct data is unavailable.

Key Research Findings

Chloro and methylsulfonyl substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions critical for drug synthesis .

Methylsulfonyl-piperidine () introduces a strong electron-withdrawing group, which could stabilize negative charges in transition states during biochemical interactions .

Functional Group Stability :

  • Ethers (target compound) are generally more hydrolytically stable than esters (), suggesting longer metabolic half-lives .
  • Amines () may form hydrogen bonds with biological targets, but they are prone to oxidation, unlike the target’s ether group .

Biological Activity

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H21N3OC_{17}H_{21}N_{3}O and a molecular weight of 283.37 g/mol. The compound features a pyrimidine ring substituted with a piperidine and phenyl group, contributing to its pharmacological properties. Its CAS number is 339278-94-3, and it is categorized in various chemical databases for research purposes.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrimidine Ring : Utilizing starting materials such as phenylacetaldehyde and piperidine derivatives.
  • Etherification : Introducing the methyl ether group through nucleophilic substitution reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve desired purity levels.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities relevant to pharmacology:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Analgesic Properties : Compounds within the same structural family have been investigated for their analgesic effects, with some derivatives exhibiting significant potency in pain models .
  • Antiviral Activity : Research into pyrimidine derivatives has highlighted their potential in treating viral infections, particularly influenza .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with opioid receptors similar to other piperidine derivatives, potentially modulating pain pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial resistance or viral replication, similar to findings with other pyrimidine-based drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the analgesic properties of similar piperidine derivatives, reporting an ED50 value of 2 mg/kg for the most active compound .
Study 2 Evaluated antiviral efficacy against influenza strains, showing significant viral load reduction in infected models .
Study 3 Assessed antimicrobial activity against Gram-positive bacteria, indicating potential for development as an antibiotic .

Safety and Toxicity

Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile with no acute toxicity observed at high doses in animal models . Further studies are necessary to fully characterize its safety and long-term effects.

Q & A

Q. What are the recommended synthetic routes for Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, etherification of pyrimidine derivatives with methyl halides under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) is a common approach. Refluxing in aprotic solvents like THF with catalytic palladium (e.g., Pd(OAc)₂) may enhance yield for aryl ether formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks: methoxy protons (~δ 3.3–3.5 ppm), pyrimidine carbons (~δ 155–165 ppm), and piperidine N-CH₂ groups (~δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z: ~325.18) .
  • X-ray Crystallography : For crystalline samples, compare bond lengths/angles with literature (e.g., piperidine ring geometry: C-N bond ~1.49 Å) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidine and pyrimidine moieties in this compound?

  • Piperidine : The tertiary amine in piperidine acts as an electron donor, stabilizing intermediates during alkylation or nucleophilic substitution. Protonation at N may modulate solubility in acidic media .
  • Pyrimidine : The electron-deficient 4-pyrimidinyl group facilitates electrophilic substitutions. Methoxy groups at the 2-position direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental Validation : Conduct DFT calculations to map electron density distribution. Compare reaction kinetics in polar vs. nonpolar solvents .

Q. How should researchers address contradictions in solubility and stability data across studies?

  • Data Reconciliation :
  • Solubility : Discrepancies may arise from solvent polarity (e.g., DMSO vs. water). Measure solubility via UV-Vis spectroscopy under standardized conditions (25°C, 0.1 M PBS pH 7.4) .
  • Stability : Hydrolytic degradation of the methoxy group in acidic/basic conditions can skew results. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What strategies are effective for modifying this compound to enhance biological activity while retaining core structure?

  • Derivatization :
  • Introduce substituents at the phenyl ring (e.g., halogens for lipophilicity) via Buchwald-Hartwig amination .
  • Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .
    • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with logP and H-bond donor/acceptor counts .

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